Deprenyl

Übersicht

Beschreibung

Es handelt sich um einen selektiven und irreversiblen Inhibitor des Enzyms Monoaminoxidase B (MAO-B), das eine entscheidende Rolle beim Abbau von Dopamin im Gehirn spielt . Deprenyl wurde aufgrund seiner neuroprotektiven und dopaminpotenzierenden Eigenschaften häufig zur Behandlung der Parkinson-Krankheit und schwerer depressiver Störungen eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Deprenyl kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die N-Alkylierung von L-Northis compound mit Propargylbromid in Gegenwart einer Base . Ein weiteres Verfahren beinhaltet die Verwendung von [11C]methyliodid oder [11C]methyltriflat zur Herstellung von [11C]L-Deprenyl, das als Positronen-Emissions-Tomographie (PET)-Radioligand verwendet wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet typischerweise die Synthese von L-Northis compound aus L-Phenylalanin in mehreren Schritten, gefolgt von einer N-Alkylierung mit Propargylbromid . Der Prozess ist optimiert, um hohe Ausbeuten und Reinheit zu erzielen, wodurch er für die Großproduktion geeignet ist .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen

Oxidation: This compound kann durch Monoaminoxidase B (MAO-B) zu seinen aktiven Metaboliten oxidiert werden.

Reduktion: This compound kann in Gegenwart von Reduktionsmitteln Reduktionsreaktionen eingehen.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere an N-Alkylierungsreaktionen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen die aktiven Metaboliten von this compound, wie z. B. Methamphetamin und Amphetamin, die zu seinen pharmakologischen Wirkungen beitragen .

Analyse Chemischer Reaktionen

Types of Reactions

Deprenyl undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: This compound can be oxidized by monoamine oxidase B (MAO-B) to produce its active metabolites.

Reduction: This compound can undergo reduction reactions in the presence of reducing agents.

Substitution: This compound can participate in substitution reactions, particularly N-alkylation reactions.

Major Products Formed

The major products formed from these reactions include the active metabolites of this compound, such as methamphetamine and amphetamine, which contribute to its pharmacological effects .

Wissenschaftliche Forschungsanwendungen

Deprenyl hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: This compound wird bei der Herstellung von PET-Radioliganden für bildgebende Verfahren eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die selektive und irreversible Hemmung des Enzyms MAO-B, das für die oxidative Desaminierung von Dopamin im Gehirn verantwortlich ist . Durch die Hemmung von MAO-B erhöht this compound den Dopaminspiegel und verstärkt so die dopaminerge Neurotransmission . Dieser Mechanismus ist besonders vorteilhaft bei der Behandlung der Parkinson-Krankheit, bei der der Dopaminspiegel deutlich reduziert ist . Darüber hinaus wurde gezeigt, dass this compound die Expression antioxidativer Enzyme induziert, oxidativen Stress reduziert und neuroprotektive Wirkungen erzielt .

Wirkmechanismus

Deprenyl exerts its effects by selectively and irreversibly inhibiting the MAO-B enzyme, which is responsible for the oxidative deamination of dopamine in the brain . By inhibiting MAO-B, this compound increases the levels of dopamine, thereby enhancing dopaminergic neurotransmission . This mechanism is particularly beneficial in the treatment of Parkinson’s disease, where dopamine levels are significantly reduced . Additionally, this compound has been shown to induce the expression of antioxidant enzymes, reducing oxidative stress and providing neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Deprenyl wird oft mit anderen MAO-B-Inhibitoren wie Rasagilin und Safinamid verglichen . Während all diese Verbindungen den gemeinsamen Mechanismus der MAO-B-Hemmung teilen, ist this compound einzigartig in seiner Fähigkeit, aktive Metaboliten wie Methamphetamin und Amphetamin zu produzieren, die zu seinen pharmakologischen Wirkungen beitragen . Darüber hinaus wurde gezeigt, dass this compound neuroprotektive Eigenschaften besitzt, die nicht allein auf die MAO-B-Hemmung zurückzuführen sind .

Ähnliche Verbindungen

Biologische Aktivität

Deprenyl, also known as selegiline, is a selective irreversible inhibitor of monoamine oxidase B (MAO-B). It has garnered attention for its diverse biological activities, particularly in the context of neuroprotection, antidepressant effects, and potential anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound primarily functions by inhibiting the enzyme MAO-B, which is responsible for the breakdown of dopamine in the brain. By preventing dopamine deamination, this compound increases dopamine levels in synaptic clefts, thereby enhancing dopaminergic neurotransmission. This mechanism underlies its therapeutic effects in Parkinson's disease and its potential antidepressant properties.

- Inhibition of MAO-B : this compound selectively inhibits MAO-B, leading to increased striatal dopamine accumulation and reduced neurotoxic effects in dopaminergic neurons .

- Reduction of Reactive Oxygen Species (ROS) : this compound's ability to lower ROS levels contributes to its neuroprotective effects, as elevated ROS are implicated in dopaminergic neuronal cell death .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption and metabolism:

| Administration Route | Bioavailability (%) | Peak Concentration (Cmax) | Half-Life (t1/2) |

|---|---|---|---|

| Oral | 25 | 15 min | < 2 hours |

| Subcutaneous | 87.1 | Not specified | Not specified |

| Intraperitoneal | 78.7 | Not specified | Not specified |

This compound exhibits significant first-pass metabolism when administered orally, which affects its bioavailability. Subcutaneous and intraperitoneal routes yield higher bioavailability, suggesting alternative administration methods may enhance therapeutic effects .

Parkinson's Disease

This compound is widely used in treating Parkinson's disease. Clinical studies indicate that it can improve motor function and reduce motor fluctuations in patients:

- Efficacy : Approximately 50% of untreated patients experience significant improvement with a standard daily dose of 10 mg .

- Adverse Effects : Common side effects include dyskinesias, confusion, hallucinations, nausea, and postural hypotension .

Antidepressant Effects

Research indicates that this compound may also exhibit antidepressant properties. Its ability to enhance dopaminergic activity has been linked to improvements in mood and cognitive function:

- Case Study : A study involving chronic administration showed that this compound could improve psychomotor efficiency without significant adverse effects compared to traditional antidepressants .

Anticancer Properties

Recent studies have highlighted this compound's potential as an anticancer agent:

- Acute Myeloid Leukemia (AML) : this compound has demonstrated cytotoxic effects against AML cells by inhibiting mitochondrial respiration and increasing immune response markers such as interferon-γ and natural killer cells .

- Breast Cancer : In vitro studies suggest that this compound reduces tumor size and viability by interfering with estrogen-receptor signaling pathways .

Case Studies

- Parkinson's Disease Management : A cohort study involving patients with early-stage Parkinson's showed marked improvement in motor symptoms when treated with this compound alongside standard therapies.

- Antidepressant Efficacy : In a double-blind trial comparing this compound to placebo in patients with major depressive disorder, those receiving this compound reported significant improvements in depressive symptoms after eight weeks.

Eigenschaften

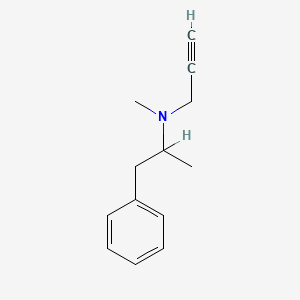

IUPAC Name |

N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZLKOACVSPNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860142 | |

| Record name | (+/-)-Deprenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Selegiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.54e-02 g/L | |

| Record name | Selegiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2323-36-6, 14611-51-9 | |

| Record name | (±)-Selegiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2323-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deprenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002323366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Deprenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEPRENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF682Q08V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Selegiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

141 - 142 °C | |

| Record name | Selegiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.